molecular formula C5H8N4O2 B2892349 (2S,4R)-H-L-Pro(4-N3)-OH CAS No. 1019849-13-8; 2089524-15-0

(2S,4R)-H-L-Pro(4-N3)-OH

Katalognummer: B2892349
CAS-Nummer: 1019849-13-8; 2089524-15-0
Molekulargewicht: 156.145
InChI-Schlüssel: PPRFZPZRQYPCER-DMTCNVIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-H-L-Pro(4-N3)-OH is a chiral azido derivative of proline, an amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-H-L-Pro(4-N3)-OH typically involves the azidation of a suitable proline derivative. One common method is the nucleophilic substitution reaction where a halogenated proline derivative reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-H-L-Pro(4-N3)-OH can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Triphenylphosphine, organic solvents like tetrahydrofuran (THF)

    Cycloaddition: Alkynes, copper(I) catalysts

Major Products

    Reduction: (2S,4R)-4-aminopyrrolidine-2-carboxylic acid

    Substitution: Iminophosphorane derivatives

    Cycloaddition: Triazole derivatives

Wissenschaftliche Forschungsanwendungen

(2S,4R)-H-L-Pro(4-N3)-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions through bioorthogonal chemistry.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (2S,4R)-H-L-Pro(4-N3)-OH depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and can occur in the presence of various biological molecules without interfering with their functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
  • (2S,4R)-4-aminopyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-H-L-Pro(4-N3)-OH is unique due to the presence of the azido group, which imparts distinct reactivity compared to other proline derivatives. This makes it particularly useful in click chemistry and other bioorthogonal reactions, where selective and efficient chemical transformations are required.

Eigenschaften

CAS-Nummer

1019849-13-8; 2089524-15-0

Molekularformel

C5H8N4O2

Molekulargewicht

156.145

IUPAC-Name

(2S,4R)-4-azidopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m1/s1

InChI-Schlüssel

PPRFZPZRQYPCER-DMTCNVIQSA-N

SMILES

C1C(CNC1C(=O)O)N=[N+]=[N-]

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.